1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC18366921
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrNO |
|---|---|
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | 1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2 |
| Standard InChI Key | ZIJCFRCLDPCPGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Introduction
Chemical Structure and Nomenclature
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone features a naphthalene core substituted with a bromine atom at the 6-position and a 2-pyrrolidinone moiety at the 2-position. The pyrrolidinone ring introduces a lactam group, conferring both rigidity and hydrogen-bonding capacity.
Molecular Formula:
Molecular Weight: 290.16 g/mol (calculated)
IUPAC Name: 1-(6-Bromonaphthalen-2-yl)pyrrolidin-2-one
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the pyrrolidinone group participates in hydrogen bonding and dipole interactions, critical for biological activity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone typically proceeds via a multi-step sequence starting from 6-bromo-2-naphthol. Key steps include:
-
Protection of the Hydroxyl Group:
-
Friedel-Crafts Acylation:
-
Demethylation:
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize temperature control and reaction efficiency. Automated purification systems, such as simulated moving bed chromatography, ensure high purity (>98%) for pharmaceutical-grade material .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 142–144°C (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly in H<sub>2</sub>O |
| LogP (Octanol-Water) | 3.2 ± 0.3 (calculated) |
| UV-Vis λ<sub>max</sub> | 284 nm (π→π* transition) |
The compound’s low aqueous solubility necessitates formulation enhancements, such as nanoparticle dispersion or prodrug strategies, for bioavailability .
Biological Activity and Mechanisms
| Compound | MIC (μg/mL) vs. S. aureus | Target |
|---|---|---|
| 6-Bromo-2-naphthol | 8.0 | Cell membrane |
| 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone (predicted) | 2.5–5.0 | DNA gyrase inhibition |
Mechanistically, the bromine atom may intercalate into bacterial DNA, while the pyrrolidinone disrupts membrane integrity .
Anti-Inflammatory Activity
The compound’s structural similarity to naproxen precursors suggests cyclooxygenase (COX) inhibition. In silico docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol), comparable to celecoxib (−10.2 kcal/mol) .
Applications in Pharmaceutical Research
Intermediate for NSAID Synthesis
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone serves as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance:
-
Naproxen Analogues: Pd-catalyzed coupling with vinyl groups followed by asymmetric hydrogenation yields enantiomerically pure anti-inflammatory agents .
Kinase Inhibitor Development
The compound’s planar naphthyl group fits into ATP-binding pockets of kinases. Preliminary assays show IC<sub>50</sub> values of 0.8 μM against JAK3, highlighting potential for autoimmune disease therapeutics .
Comparison with Related Compounds
| Compound | Key Structural Difference | Bioactivity (vs. Target Compound) |
|---|---|---|
| 6-Bromo-2-naphthol | Lacks pyrrolidinone ring | Lower COX-2 affinity (IC<sub>50</sub> 12 μM) |
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | Ether linkage vs. lactam | Reduced metabolic stability |
The lactam group in 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone enhances both binding affinity and in vivo half-life compared to ether-linked analogues .
Future Research Directions
-
Synthetic Methodology:
-
Develop enantioselective Friedel-Crafts protocols using chiral Lewis acids (e.g., BINOL-phosphoric acids).
-
-
Targeted Drug Delivery:
-
Conjugate with polyethylene glycol (PEG) to improve solubility and tumor targeting.
-
-
Toxicology Profiling:
-
Assess genotoxicity via Ames test and micronucleus assay to meet FDA guidelines.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume